molecular formula C13H24O3 B14475321 8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- CAS No. 68779-88-4

8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)-

Cat. No.: B14475321
CAS No.: 68779-88-4
M. Wt: 228.33 g/mol
InChI Key: DBQANRZQBIMWGK-UHFFFAOYSA-N
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Description

8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- is an organic compound with the molecular formula C13H24O3 It is a methyl ester derivative of 8-dodecenoic acid, featuring a hydroxyl group at the 11th position and a double bond in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- typically involves the esterification of 8-dodecenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to scale up the production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the double bond.

    Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-dodecenoic acid, 11-oxo-, methyl ester.

    Reduction: Formation of 8-dodecanoic acid, 11-hydroxy-, methyl ester.

    Substitution: Formation of 8-dodecenoic acid, 11-chloro-, methyl ester.

Scientific Research Applications

8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential role in biological pathways and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, interacting with enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenoic acid, methyl ester, (E)-: Similar in structure but with a longer carbon chain.

    9,12-Octadecadienoic acid, methyl ester: Contains two double bonds, making it more unsaturated.

    11-Dodecenoic acid, methyl ester: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- is unique due to the presence of both a hydroxyl group and a double bond in the E-configuration. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

68779-88-4

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 11-hydroxydodec-8-enoate

InChI

InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h6,8,12,14H,3-5,7,9-11H2,1-2H3

InChI Key

DBQANRZQBIMWGK-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CCCCCCCC(=O)OC)O

Origin of Product

United States

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